Bienvenue dans la boutique en ligne BenchChem!

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Solid-phase synthesis Purification Formulation

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heteroaromatic building block featuring a 1,2,4-oxadiazole core substituted with a reactive chloromethyl handle at the 3-position and an electron-withdrawing 4-(trifluoromethyl)phenyl group at the 5-position. The compound is a crystalline solid (mp 48–50 °C) with a molecular formula C₁₀H₆ClF₃N₂O, a molecular weight of 262.62 g/mol, and a computed lipophilicity (XLogP3) of 3.1.

Molecular Formula C10H6ClF3N2O
Molecular Weight 262.61 g/mol
CAS No. 175205-84-2
Cat. No. B061323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
CAS175205-84-2
Molecular FormulaC10H6ClF3N2O
Molecular Weight262.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=NO2)CCl)C(F)(F)F
InChIInChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2
InChIKeyIOVWIIJODVBCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-84-2): Core Building Block Profile for Procurement Decisions


3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heteroaromatic building block featuring a 1,2,4-oxadiazole core substituted with a reactive chloromethyl handle at the 3-position and an electron-withdrawing 4-(trifluoromethyl)phenyl group at the 5-position [1]. The compound is a crystalline solid (mp 48–50 °C) with a molecular formula C₁₀H₆ClF₃N₂O, a molecular weight of 262.62 g/mol, and a computed lipophilicity (XLogP3) of 3.1 [1]. It is widely catalogued as a fluorinated pharmaceutical intermediate and is stocked by major chemical suppliers in purities up to 98% .

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Why In-Class Analogs Cannot Be Interchanged for This Building Block


Although several 1,2,4-oxadiazole analogs share the same molecular formula (C₁₀H₆ClF₃N₂O), simple substitution is confounded by regioisomeric placement of the chloromethyl group, positional isomerism of the trifluoromethyl substituent on the phenyl ring, and heterocyclic core variation (1,2,4- vs. 1,3,4-oxadiazole) [1]. These structural differences translate into measurable divergence in melting point (affecting solid handling and purification), lipophilicity (LogP), and electronic character (Hammett σ), each of which directly influences synthetic reactivity and downstream biological performance . Consequently, interchange without re-validation risks altered reaction kinetics, different impurity profiles, and compromised structure–activity relationships.

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Head-to-Head Quantitative Differentiation Evidence


Melting Point Advantage: Solid-State Handling Versus Low-Melting and High-Melting Analogs

The target compound exhibits a melting point of 48–50 °C, which is 13–15 °C higher than its meta-trifluoromethyl positional isomer (CAS 175205-63-7, mp 34–35 °C) and approximately 30 °C lower than the 1,3,4-oxadiazole core isomer (CAS 753479-67-3, mp 79–81 °C) . The 48–50 °C range places the compound in a practical solid-state window: it remains a free-flowing powder under ambient laboratory conditions (unlike the near-room-temperature melting meta isomer, which may become sticky or partially liquefy), while melting at a temperature low enough for facile melt-phase reactions or hot-melt formulation without requiring the high energy input demanded by the 1,3,4-oxadiazole analog .

Solid-phase synthesis Purification Formulation

Lipophilicity Differentiation: LogP Advantage Over the meta-Trifluoromethyl Isomer

The target compound has a computed LogP of 3.49 (XLogP3 = 3.1 by PubChem) compared with a LogP of 3.25 for the meta-trifluoromethyl positional isomer (CAS 175205-63-7) [1]. The ~0.25 LogP unit increase corresponds to an approximately 1.8-fold higher octanol/water partition coefficient, indicating greater lipophilicity [1]. The ortho- and regioisomeric analogs (CAS 133144-89-5 and CAS 435303-34-7) share a LogP of approximately 3.49, making the para-substituted target compound chemically distinguishable from the less lipophilic meta isomer .

Drug design Lipophilicity ADME optimization

Electronic Modulation: Para-Trifluoromethyl Hammett Constant Versus Meta-Substituted Analogs

The 4-(trifluoromethyl)phenyl group exerts a strong electron-withdrawing effect characterized by a Hammett σₚ value of 0.54, compared with σₘ = 0.43 for the 3-substituted analog and σₒ values confounded by steric effects for the 2-substituted isomer [1][2]. The difference of Δσ ≈ 0.11 between para and meta-substituted regioisomers indicates that the target compound places a significantly stronger inductive withdrawal through the phenyl–oxadiazole π-system, which can differentially modulate the electrophilicity of the chloromethyl carbon and the electron density of the oxadiazole ring [1].

Physical organic chemistry Reactivity tuning SAR optimization

Regioisomeric Reactivity Distinction: 3-Chloromethyl Versus 5-Chloromethyl Oxadiazoles in Cyanide-Mediated Transformations

Published experimental data on the 5-chloromethyl regioisomer (CAS 435303-34-7) demonstrates that 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles undergo an unusual non-reductive decyanation pathway upon treatment with KCN, yielding trisubstituted acetonitriles and alkanes via in situ HCN generation [1][2]. In contrast, 3-chloromethyl-5-aryl-1,2,4-oxadiazoles (the regioisomeric class to which the target compound belongs) are expected to follow canonical SN2 nucleophilic substitution without the competing decyanation manifold, because the chloromethyl group is attached to the electron-deficient C3 position of the oxadiazole ring, which disfavors the mechanistic pathway requiring α-deprotonation at the oxadiazole C5 position [1]. This regiochemical divergence means that the target compound provides a cleaner reaction profile when alkylating amines, thiols, or azides, avoiding the complex product mixtures observed with the 5-chloromethyl isomer [1].

Heterocyclic synthesis Nucleophilic substitution Reaction pathway differentiation

3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole: Preferred Application Scenarios Driving Procurement


Solid-Phase and Automated Parallel Synthesis Requiring Ambient-Stable Crystalline Building Blocks

The melting point of 48–50 °C ensures the compound remains a free-flowing solid under standard laboratory conditions (20–25 °C), unlike the meta-CF₃ analog (mp 34–35 °C), which may partially liquefy or agglomerate . This property is critical for reliable automated powder dispensing, solid-phase resin loading, and long-term storage without cold-chain logistics, directly addressing procurement requirements for high-throughput synthesis workflows .

Covalent Inhibitor and Electrophilic Probe Design Leveraging Clean SN2 Reactivity

The 3-chloromethyl group is expected to undergo straightforward nucleophilic substitution without the decyanation side pathway documented for the 5-chloromethyl regioisomer [1][2]. This cleaner reactivity profile makes the compound a preferred electrophilic building block for synthesizing targeted covalent inhibitors (e.g., cysteine-reactive warheads) and activity-based protein profiling probes, where reaction homogeneity directly impacts biological assay fidelity [1].

CNS-Penetrant and Lipophilic Drug Candidate Synthesis

With a LogP of 3.49 (ΔLogP ≈ +0.25 vs. the meta-CF₃ analog), the compound provides enhanced lipophilicity that may improve passive membrane permeability and blood–brain barrier penetration [3]. This makes it a strategically preferable intermediate in medicinal chemistry programs targeting neurological indications where the para-trifluoromethylphenyl oxadiazole motif is desired for potency and metabolic stability [3].

HDAC4 and Related Epigenetic Inhibitor Development

Patent literature identifies trifluoromethyl-oxadiazole derivatives as HDAC4 inhibitors with therapeutic potential in Huntington's disease and muscle atrophy [4]. The target compound, as a para-substituted variant, offers the electronic profile (σₚ = 0.54) and synthetic handle (3-chloromethyl) directly applicable to the construction of inhibitor libraries in this therapeutic area [4].

Quote Request

Request a Quote for 3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.